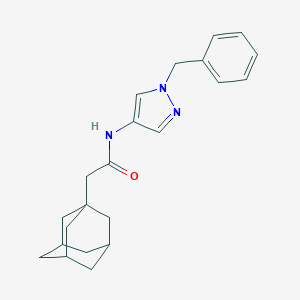
2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide, also known as AAPA, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide is not fully understood. However, studies suggest that this compound exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound also interacts with various molecular targets such as histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and heat shock proteins (HSPs).
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have reported that this compound inhibits the proliferation of cancer cells, induces apoptosis, and reduces tumor growth in animal models. This compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide is its potential therapeutic applications in various diseases. This compound is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Future research on 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide should focus on elucidating its exact mechanism of action and molecular targets. Studies should also investigate the potential of this compound as a therapeutic agent in other diseases such as diabetes, cardiovascular disease, and inflammatory disorders. In addition, the development of more soluble formulations of this compound could improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in various diseases such as cancer and neurodegenerative disorders. The synthesis of this compound is relatively simple, and it has been extensively studied for its biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide involves the reaction of 1-adamantylamine and 1-benzyl-1H-pyrazole-4-carboxylic acid in the presence of coupling reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound also shows neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C22H27N3O |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
2-(1-adamantyl)-N-(1-benzylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C22H27N3O/c26-21(12-22-9-17-6-18(10-22)8-19(7-17)11-22)24-20-13-23-25(15-20)14-16-4-2-1-3-5-16/h1-5,13,15,17-19H,6-12,14H2,(H,24,26) |
InChI-Schlüssel |
GNRZDUZNHZQNDL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CN(N=C4)CC5=CC=CC=C5 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CN(N=C4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B280096.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280097.png)

![2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B280101.png)
![N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280102.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280103.png)
![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280105.png)

![ethyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280111.png)
![methyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280112.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280116.png)
![2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280117.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)
